

Spectroscopic Characterization of 1,4-di(butan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-di(butan-2-yl)benzene

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This technical guide provides a detailed overview of the expected spectroscopic data for **1,4-di(butan-2-yl)benzene**, intended for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1,4-di(butan-2-yl)benzene**, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds. These tables provide a reliable estimation of the expected spectral characteristics for this molecule.

Table 1: Predicted ^1H NMR Data for 1,4-di(butan-2-yl)benzene

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.10	Singlet	4H	Ar-H
~ 2.60	Sextet	2H	Ar-CH(CH ₃)CH ₂ CH ₃
~ 1.60	Quintet	4H	Ar-CH(CH ₃)CH ₂ CH ₃
~ 1.25	Doublet	6H	Ar-CH(CH ₃)CH ₂ CH ₃
~ 0.85	Triplet	6H	Ar-CH(CH ₃)CH ₂ CH ₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for 1,4-di(butan-2-yl)benzene

Chemical Shift (δ , ppm)	Assignment
~ 145.0	C-Ar (quaternary)
~ 127.0	CH-Ar
~ 41.0	Ar-CH(CH ₃)CH ₂ CH ₃
~ 31.0	Ar-CH(CH ₃)CH ₂ CH ₃
~ 22.0	Ar-CH(CH ₃)CH ₂ CH ₃
~ 12.0	Ar-CH(CH ₃)CH ₂ CH ₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for 1,4-di(butan-2-yl)benzene

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1610, 1510	Medium-Strong	C=C stretch (aromatic ring)
1460	Medium	C-H bend (aliphatic)
830-810	Strong	C-H out-of-plane bend (para-disubstituted)[1]

Table 4: Predicted Mass Spectrometry Data for 1,4-di(butan-2-yl)benzene

m/z	Relative Intensity	Assignment
190	High	[M] ⁺ (Molecular Ion)
161	Medium	[M - C ₂ H ₅] ⁺
133	High	[M - C ₄ H ₉] ⁺
105	Medium	[C ₈ H ₉] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **1,4-di(butan-2-yl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-di(butan-2-yl)benzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, depending on sample concentration).
 - Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat **1,4-di(butan-2-yl)benzene** directly onto the ATR crystal.
- Acquisition:
 - Spectrometer: Fourier-transform infrared (FTIR) spectrometer.
 - Mode: ATR.
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

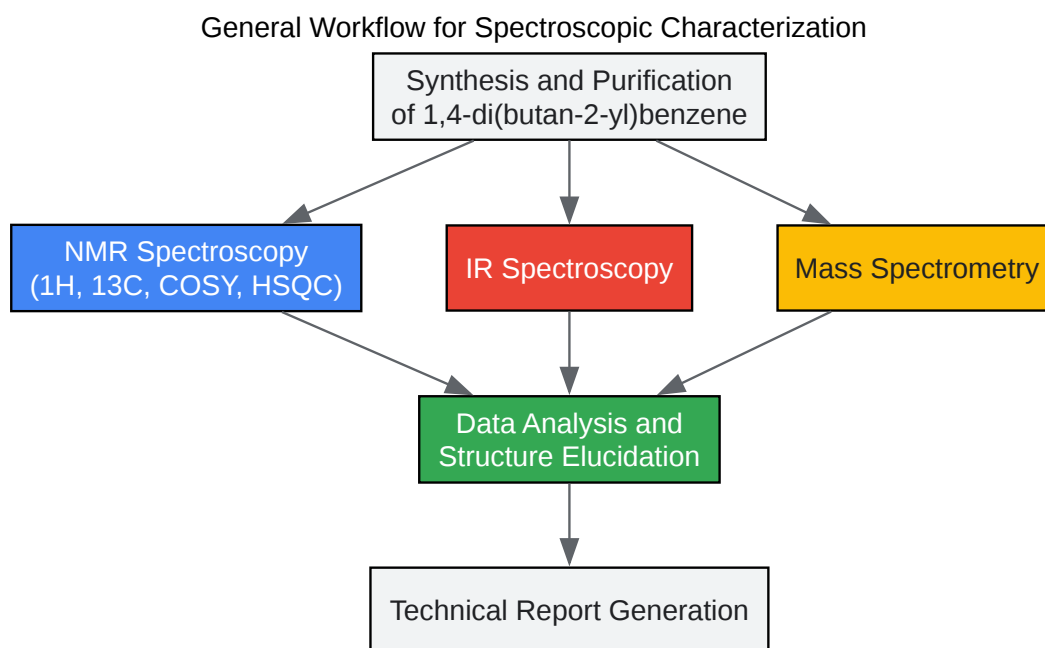
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1,4-di(butan-2-yl)benzene** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-500.
 - Scan Rate: 1-2 scans/second.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of **1,4-di(butan-2-yl)benzene** highlighting unique proton and carbon environments.



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References

- 1. spectroscopyonline.com [spectroscopyonline.com]
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